molecular formula C23H28N2O6 B2733872 1-((furan-2-ylmethyl)amino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate CAS No. 1185572-94-4

1-((furan-2-ylmethyl)amino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate

Cat. No. B2733872
M. Wt: 428.485
InChI Key: RCADFIKPEGQTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((furan-2-ylmethyl)amino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate is a useful research compound. Its molecular formula is C23H28N2O6 and its molecular weight is 428.485. The purity is usually 95%.
BenchChem offers high-quality 1-((furan-2-ylmethyl)amino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((furan-2-ylmethyl)amino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Energetic Materials Development

Compounds involving furan and carbazole structures have been studied for their potential as insensitive energetic materials. For example, research on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan synthesized derivatives demonstrated moderate thermal stabilities and insensitivity towards impact and friction, indicating their superiority to traditional materials like TNT (Yu et al., 2017).

Corrosion Inhibition

Amino acid compounds, including those derived from furan, have shown effectiveness as eco-friendly corrosion inhibitors for metals in acidic solutions. These inhibitors exhibit mixed-type inhibition behavior and adhere to the metal surface according to Langmuir adsorption isotherm (Yadav et al., 2015).

Antioxidant Agents

Novel chalcone derivatives, synthesized from reactions involving furan compounds, have been identified as potent antioxidants. These compounds have shown significant in vitro antioxidant activity, supported by molecular docking and ADMET studies, highlighting their therapeutic potential (Prabakaran et al., 2021).

Analgesic and Antibacterial Activity

The biological activity of certain furan-carbazole derivatives has been explored, revealing their potential for analgesic and antibacterial applications. This suggests a broad utility in developing new therapeutic agents (Oleshchuk et al., 2019).

properties

IUPAC Name

1-(furan-2-ylmethylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2.C2H2O4/c1-15-8-9-21-19(11-15)18-6-2-3-7-20(18)23(21)14-16(24)12-22-13-17-5-4-10-25-17;3-1(4)2(5)6/h4-5,8-11,16,22,24H,2-3,6-7,12-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCADFIKPEGQTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNCC4=CC=CO4)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((furan-2-ylmethyl)amino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate

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